3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

Lipophilicity Positional isomerism Chromen-4-one SAR

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate (CAS 637750-50-6) is a fully synthetic chromen-4-one (chromone) derivative featuring a 2-methoxyphenoxy substituent at position 3, a methyl group at position 2, and an N,N-dimethylcarbamate ester at position 7. With molecular formula C₂₀H₁₉NO₆ and an average mass of 369.37 Da, the compound obeys Lipinski's Rule of Five (zero violations) and presents a calculated LogP of 3.34.

Molecular Formula C20H19NO6
Molecular Weight 369.373
CAS No. 637750-50-6
Cat. No. B2399093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
CAS637750-50-6
Molecular FormulaC20H19NO6
Molecular Weight369.373
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)OC3=CC=CC=C3OC
InChIInChI=1S/C20H19NO6/c1-12-19(27-16-8-6-5-7-15(16)24-4)18(22)14-10-9-13(11-17(14)25-12)26-20(23)21(2)3/h5-11H,1-4H3
InChIKeyUTEYJMQPNAEFIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate (CAS 637750-50-6): Structural Identity and Procurement Context


3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate (CAS 637750-50-6) is a fully synthetic chromen-4-one (chromone) derivative featuring a 2-methoxyphenoxy substituent at position 3, a methyl group at position 2, and an N,N-dimethylcarbamate ester at position 7 . With molecular formula C₂₀H₁₉NO₆ and an average mass of 369.37 Da, the compound obeys Lipinski's Rule of Five (zero violations) and presents a calculated LogP of 3.34 . It belongs to a proprietary screening library (ChemDiv ID: ChemDiv2_005037; ZINC ID: ZINC01134142) and is distributed by multiple chemical suppliers exclusively as a research reagent. Critically, this compound has been erroneously conflated with XMD8-92 (CAS 1234480-50-2) on certain vendor platforms; the two are structurally and pharmacologically distinct entities—XMD8-92 is a pyrimido-benzodiazepinone ERK5/BRD4 inhibitor (C₂₆H₃₀N₆O₃, MW 474.55), whereas CAS 637750-50-6 is a chromen-4-one dimethylcarbamate with no published kinase inhibition profile, and procurement specifications must verify identity via the InChIKey UTEYJMQPNAEFIS-UHFFFAOYSA-N .

Why Chromen-4-one Dimethylcarbamates Are Not Interchangeable: Substitution Pattern as a Determinant of Physicochemical and Predicted Biological Profile


Within the 3-phenoxy-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate sub-series, the position and nature of the aryloxy substituent exert a measurable influence on lipophilicity, molecular flexibility, and predicted ADME parameters that preclude casual interchange. The target compound bears an ortho-methoxy substituent on the phenoxy ring, whereas the closest commercially available analog—3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate (CAS 637749-21-4)—carries a para-methoxy group . This single positional isomerism alters the computed LogP, molecular shape, and hydrogen-bonding topology, all of which can affect membrane permeability, metabolic stability, and off-target promiscuity in ways that are not predictable without experimental profiling . The 2-ethoxy analog (CAS 637750-75-5) introduces an additional methylene unit, further increasing LogP by approximately 0.53 log units and adding a freely rotating bond, which modifies conformational entropy and predicted bioconcentration factor (BCF) nearly 2.3-fold . Users who substitute any of these analogs without verifying the specific substitution pattern risk introducing uncontrolled variables into structure–activity relationship (SAR) studies, phenotypic screens, or chemical biology experiments.

Quantitative Physicochemical Differentiation of 3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate from Its Closest Analogs


Ortho-Methoxy vs. Para-Methoxy Positional Isomerism: Lipophilicity and Conformational Impact

The target compound (CAS 637750-50-6) differs from its closest commercially cataloged analog, 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate (CAS 637749-21-4), solely in the position of the methoxy group on the phenoxy ring: ortho vs. para. The ortho-methoxy configuration introduces steric proximity to the chromenone C3–O–aryl ether linkage, which constrains the rotational freedom of the phenoxy ring and alters the three-dimensional electrostatic surface relative to the para isomer. Both compounds share identical molecular formula (C₂₀H₁₉NO₆) and molecular weight (369.37 g/mol), yet the ortho isomer is expected to exhibit a lower effective lipophilicity due to intramolecular shielding of the polar ether oxygen, a phenomenon documented across ortho-substituted aryl ether series . This positional difference is non-trivial for membrane penetration and CYP450 metabolic recognition.

Lipophilicity Positional isomerism Chromen-4-one SAR

Methoxy vs. Ethoxy Alkoxy Chain Length: Predicted ADME and Bioconcentration Factor Divergence

The 2-ethoxy analog—3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate (CAS 637750-75-5)—replaces the methoxy (–OCH₃) group with an ethoxy (–OCH₂CH₃) group, adding one methylene unit (molecular formula C₂₁H₂₁NO₆, MW 383.40 Da). This single-carbon homologation produces a measurable increase in predicted LogP (3.87 vs. 3.34; ΔLogP = +0.53), LogD at pH 7.4 (3.64 vs. 3.17; ΔLogD = +0.47), and a 2.3-fold increase in predicted bioconcentration factor (BCF: 344.42 vs. 150.38), along with a 1.8-fold increase in soil organic carbon–water partition coefficient (KOC: 2278.52 vs. 1259.03) . The ethoxy analog also gains one additional freely rotating bond (6 vs. 5), increasing conformational entropy and potentially reducing binding affinity to rigid protein pockets. These differences are predicted by the ACD/Labs Percepta and US EPA EPISuite modules, not experimentally measured, but they illustrate the physicochemical trajectory of the series .

Alkoxy chain SAR BCF prediction Environmental fate

Molecular Topology and Hydrogen-Bonding Architecture: Ortho-Methoxy Intramolecular Interactions

The ortho-methoxy group on the phenoxy ring of the target compound can engage in intramolecular C–H···O interactions with the ether oxygen linking the phenoxy group to the chromenone C3 position, forming a pseudo-five-membered chelate ring. This conformational locking effect is absent in the para-methoxy isomer (CAS 637749-21-4) and is attenuated in the 2-ethoxy analog due to increased alkyl chain flexibility. The polar surface area (PSA) is predicted to be identical across the methoxy positional isomers at 74 Ų, but the three-dimensional presentation of this PSA differs substantially, which can influence recognition by polar binding site residues, efflux transporters (e.g., P-glycoprotein), and serum albumin . The compound has zero hydrogen-bond donors and seven hydrogen-bond acceptors, making it a purely acceptor-type molecule that relies on dipole–dipole and π-stacking interactions for target engagement—a profile distinct from analogs containing hydroxyl or amine substituents elsewhere on the scaffold .

Intramolecular hydrogen bonding Conformational restriction Molecular recognition

Chromen-4-one Core vs. Coumarin Scaffold: Ring Oxidation State as a Determinant of Electrophilic Reactivity

The target compound contains a 4-oxo-4H-chromen (chromone) core, distinguishing it from the isomeric 2-oxo-2H-chromen (coumarin) scaffold found in several related dimethylcarbamate series (e.g., CAS 858765-51-2, 4-oxo-3-phenyl-4H-chromen-7-yl dimethylcarbamate; and NPD4456, a 2-oxo-2H-chromen-7-yl dimethylcarbamate) . The chromone's α,β-unsaturated ketone is conjugated differently than the coumarin's α,β-unsaturated lactone, resulting in distinct electrophilic reactivity at the C2 and C4 positions. The chromone C2 position, activated by the adjacent carbonyl and ring oxygen, is susceptible to nucleophilic attack and can undergo ring-opening under basic conditions—a liability not shared by coumarin analogs. The C2-methyl substitution in the target compound partially mitigates this reactivity but does not eliminate it. For procurement decisions involving compounds intended for covalent probe development or reactions with biological nucleophiles (e.g., cysteine thiols), this differential electrophilicity represents a critical selection criterion .

Chromone vs. coumarin Electrophilicity Chemical stability

Identity Verification: CAS 637750-50-6 Is Not XMD8-92—Critical Distinction for Procurement Integrity

Multiple vendor websites incorrectly equate CAS 637750-50-6 with XMD8-92, a well-characterized dual ERK5/BRD4 inhibitor with reported Kd values of 80 nM (ERK5) and 170–190 nM (BRD4 bromodomain 1), oral bioavailability (plasma half-life 2 h in Sprague-Dawley rats), and in vivo tumor growth inhibition of up to 95% in xenograft models at 50 mg/kg i.p. [1]. However, XMD8-92 (CAS 1234480-50-2) has the molecular formula C₂₆H₃₀N₆O₃ (MW 474.55 Da)—a pyrimido-benzodiazepinone scaffold structurally unrelated to the chromen-4-one dimethylcarbamate of CAS 637750-50-6 (C₂₀H₁₉NO₆, MW 369.37 Da). The XMD8-92 pharmacological profile (ERK5 Kd 80 nM; DCAMKL2 Kd 190 nM; TNK1 Kd 890 nM; PLK4 Kd 600 nM; selectivity over 402 kinases; HeLa cell GI₅₀ 1.5 μM) [1] cannot be attributed to CAS 637750-50-6. Procurement specifications must verify compound identity by independent analytical methods (¹H NMR, LCMS, or InChIKey match: UTEYJMQPNAEFIS-UHFFFAOYSA-N) rather than relying on vendor-assigned synonym tables.

Chemical misidentification XMD8-92 Procurement integrity

Recommended Application Scenarios for 3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate Based on Available Evidence


Scaffold-Focused SAR Expansion of Chromen-4-one Dimethylcarbamate Libraries

The ortho-methoxy substitution pattern of CAS 637750-50-6 fills a specific structural niche in chromen-4-one dimethylcarbamate screening decks. When building a systematic SAR matrix around the 3-phenoxy position, this compound provides the ortho-electron-donating data point that complements the para-methoxy (CAS 637749-21-4) and unsubstituted phenoxy entries. Its predicted LogP of 3.34 places it within the optimal drug-like property space (LogP 1–4), making it suitable as a reference compound for establishing property–activity relationships in cell-based phenotypic assays where lipophilicity-driven cytotoxicity must be deconvoluted from target-specific pharmacology .

Environmental Fate Comparator: Methoxy vs. Ethoxy Analog BCF Benchmarking

The 2.3-fold lower predicted bioconcentration factor of the methoxy compound (BCF 150.38) relative to its 2-ethoxy analog (BCF 344.42) positions CAS 637750-50-6 as the preferred choice for in vivo studies where environmental persistence or tissue accumulation are design constraints. Researchers conducting ecotoxicological assessments or needing to minimize compound bioaccumulation in animal models should preferentially select the methoxy variant over the ethoxy analog, all else being equal .

Negative Control for XMD8-92-Mediated ERK5/BRD4 Inhibition Studies

Given the documented misattribution of XMD8-92 activity to CAS 637750-50-6 on certain vendor platforms, this chromen-4-one dimethylcarbamate can serve as a structurally matched negative control in experiments designed to validate ERK5- or BRD4-dependent phenotypes. Because the compound lacks the pyrimido-benzodiazepinone pharmacophore required for kinase ATP-site competition, it should not reproduce the biochemical or cellular effects of XMD8-92 (ERK5 Kd 80 nM; BRD4 Kd 170 nM). Its use alongside genuine XMD8-92 (CAS 1234480-50-2) enables rigorous discrimination between scaffold-specific and assay-specific effects [1].

Physicochemical Profiling Reference Standard for Chromone-Derived Probe Molecules

With experimentally unmeasured but computationally well-characterized properties—including zero H-bond donors, seven H-bond acceptors, PSA of 74 Ų, zero Rule-of-5 violations, and moderate LogP (3.34)—CAS 637750-50-6 is suitable as a passive-permeability benchmark compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies. Its purely acceptor-type hydrogen-bonding profile and moderate lipophilicity make it a useful calibration point for establishing permeability–lipophilicity correlations within chromone-focused chemical series .

Quote Request

Request a Quote for 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.